molecular formula C9H10N4S B3128889 N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 338981-89-8

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No. B3128889
CAS RN: 338981-89-8
M. Wt: 206.27 g/mol
InChI Key: CVAJEGZODZFZIB-SDQBBNPISA-N
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Description

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .


Synthesis Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on the positions of the dimethylamino and methanimidamide substituents on the ring system.


Chemical Reactions Analysis

The chemical reactions of thieno[2,3-d]pyrimidines would depend on the specific substituents present on the ring system. Generally, these compounds can undergo reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on its specific structure. Generally, thieno[2,3-d]pyrimidines are solid at room temperature .

Mechanism of Action

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide inhibits PARP by binding to the enzyme's catalytic domain, thereby preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defects in DNA repair pathways.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a highly specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and other cellular processes. However, its potency can also make it difficult to interpret results, as even small amounts of residual PARP activity can have significant effects on cellular processes. Additionally, this compound has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

1. Development of more potent and selective PARP inhibitors, with longer half-lives and improved pharmacokinetic properties.
2. Investigation of the role of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Development of biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy.
4. Investigation of the role of PARP inhibitors in non-cancer diseases, such as cardiovascular and neurodegenerative disorders.
5. Investigation of the potential for PARP inhibitors to overcome resistance to other chemotherapeutic agents.
In conclusion, N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a potent and specific inhibitor of PARP that has shown promise as a therapeutic agent for cancer and other diseases. Ongoing research will continue to explore its potential applications and identify new directions for its use.

Scientific Research Applications

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has been extensively studied for its potential use in cancer therapy, as PARP inhibitors have been shown to have selective toxicity against cancer cells with defects in DNA repair pathways. This compound has also been investigated for its potential use in treating other diseases, such as stroke, myocardial infarction, and neurodegenerative disorders.

Safety and Hazards

The safety and hazards of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on its specific structure. Some thieno[2,3-d]pyrimidines have been found to have antimicrobial activity, which suggests that they could be toxic to certain microorganisms .

properties

IUPAC Name

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13(2)6-12-8-7-3-4-14-9(7)11-5-10-8/h3-6H,1-2H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAJEGZODZFZIB-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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